Monoethylcholine
CAS No.: 13205-69-1
Cat. No.: VC20995719
Molecular Formula: C6H16NO+
Molecular Weight: 118.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13205-69-1 |
|---|---|
| Molecular Formula | C6H16NO+ |
| Molecular Weight | 118.2 g/mol |
| IUPAC Name | ethyl-(2-hydroxyethyl)-dimethylazanium |
| Standard InChI | InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
| Standard InChI Key | VKHSBLZDXXEWNM-UHFFFAOYSA-N |
| SMILES | CC[N+](C)(C)CCO |
| Canonical SMILES | CC[N+](C)(C)CCO |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Monoethylcholine possesses a distinct molecular structure defined by its quaternary ammonium nature. The molecular formula is C6H16NO+, with a calculated molecular weight of 118.20 g/mol . The structure features a central nitrogen atom bonded to an ethyl group, two methyl groups, and a 2-hydroxyethyl chain.
Table 1: Key Identifiers of Monoethylcholine
| Parameter | Value |
|---|---|
| CAS Number | 13205-69-1 |
| Molecular Formula | C6H16NO+ |
| Molecular Weight | 118.20 g/mol |
| IUPAC Name | ethyl-(2-hydroxyethyl)-dimethylazanium |
| InChI | InChI=1S/C6H16NO/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3/q+1 |
| SMILES | CCN+(C)CCO |
| The chemical structure is characterized by a positively charged nitrogen atom that forms four bonds – one with an ethyl group (CH3CH2-), two with methyl groups (CH3-), and one with a hydroxyethyl group (HOCH2CH2-) . |
Physical and Chemical Properties
Monoethylcholine exhibits several notable physical and chemical properties that influence its behavior in biological systems and chemical reactions:
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It exists as a quaternary ammonium salt with a permanent positive charge on the nitrogen atom
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The hydroxyl group (-OH) at the end of the 2-hydroxyethyl chain provides hydrogen bonding capability
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The compound demonstrates water solubility due to its ionic nature
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It participates in various chemical reactions primarily through its hydroxyl group and quaternary nitrogen center
Comparison with Related Compounds
Understanding monoethylcholine's properties is enhanced through comparison with structurally related compounds.
Table 2: Comparative Analysis of Monoethylcholine and Related Compounds
Synthesis Methods
Industrial Production
Information regarding the industrial-scale production of monoethylcholine is limited in the available literature. The compound is primarily synthesized for research purposes rather than large-scale industrial applications, which reflects its specialized role in neuroscience research and related fields.
Biochemical Role and Mechanism of Action
Role in Neurotransmission
Monoethylcholine serves an important function in neuroscience research due to its relationship with cholinergic neurotransmission. In motor nerve terminals, monoethylcholine can be converted into acetylmonoethylcholines (AMECH), which then act on endplate channels in a manner similar to, but distinct from, acetylcholine (ACH).
This property makes monoethylcholine valuable for studying the mechanisms of neurotransmission, particularly at neuromuscular junctions. The compound functions as what researchers term a "false transmitter precursor," allowing for investigation of how structural modifications to neurotransmitters affect synaptic transmission.
Neurophysiological Effects
At neuromuscular junctions, acetylmonoethylcholines derived from monoethylcholine exhibit shorter durations of action compared to acetylcholine. This property allows researchers to study the kinetics of receptor activation and channel opening, providing insights into the structure-function relationships of cholinergic receptors.
When incorporated into synaptic vesicles, these compounds alter quantal release characteristics, affecting the duration and amplitude of endplate currents. This makes monoethylcholine a valuable tool for investigating the details of neuromuscular transmission and receptor pharmacology.
Interaction with Cholinergic Systems
Research has demonstrated that monoethylcholine's interactions with cholinergic systems can be modulated by specific inhibitors. For example, vesamicol, a compound that blocks the transport of acetylcholine into synaptic vesicles, also affects the incorporation of monoethylcholine and its derivatives.
This finding suggests that monoethylcholine utilizes similar cellular machinery as natural neurotransmitters, making it useful for studying the vesicular storage and release mechanisms of cholinergic neurotransmission.
Research Applications
Neuroscience Research
Monoethylcholine has found significant application in neuroscience research, particularly in studies investigating cholinergic neurotransmission mechanisms. Its role as a precursor for acetylmonoethylcholines makes it valuable for examining how structural modifications to neurotransmitters affect their function.
Researchers utilize monoethylcholine to:
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Study the kinetics of receptor activation at neuromuscular junctions
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Investigate the mechanisms of neurotransmitter storage and release
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Explore structure-activity relationships of cholinergic compounds
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Develop models for neuromuscular disorders
Neurological Disorder Studies
The compound has been employed in research related to neurological disorders, particularly those involving altered cholinergic function. By providing a tool to manipulate cholinergic signaling in controlled ways, monoethylcholine helps researchers understand the mechanisms underlying various neurological conditions.
Table 3: Research Applications of Monoethylcholine
| Research Area | Application | Findings |
|---|---|---|
| Neuromuscular Junction Physiology | False transmitter precursor | Alters quantal release characteristics |
| Cholinergic Receptor Pharmacology | Structure-activity studies | Demonstrates how structural modifications affect receptor interactions |
| Synaptic Vesicle Dynamics | Vesicular transport studies | Shows interaction with vesicular transporters similar to acetylcholine |
| Neurological Disorder Modeling | Cholinergic system manipulation | Provides insights into disorders with altered cholinergic function |
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